molecular formula C19H13ClN2O3S B2656665 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 868674-27-5

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2656665
CAS No.: 868674-27-5
M. Wt: 384.83
InChI Key: DHEIVYHFFZJENE-VZCXRCSSSA-N
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Description

The compound N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide features a benzothiazole ring fused with a benzodioxine moiety. Key structural elements include:

  • 4-Chloro substituent on the benzothiazole ring.
  • Propargyl (prop-2-yn-1-yl) group at position 3 of the benzothiazole.
  • Benzodioxine-6-carboxamide linked via an imine bond.

This hybrid structure combines electron-withdrawing (chloro, propargyl) and electron-donating (benzodioxine oxygen) groups, which may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c1-2-8-22-17-13(20)4-3-5-16(17)26-19(22)21-18(23)12-6-7-14-15(11-12)25-10-9-24-14/h1,3-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEIVYHFFZJENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and benzodioxine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, alkynes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction efficiency. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Recent studies have highlighted the potential of benzothiazole derivatives, including the compound , as anticancer agents. The compound's structure allows for interactions with biological targets involved in cancer proliferation and survival pathways. For instance, computational docking studies suggest that it may inhibit key enzymes associated with tumor growth .

1.2 Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In silico molecular docking studies indicate that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This suggests potential applications in treating conditions characterized by inflammation .

1.3 Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit antimicrobial activity. The structural features of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may contribute to its effectiveness against various pathogens, making it a candidate for development into antimicrobial agents .

Agricultural Applications

2.1 Pesticidal Properties
The compound's chemical structure suggests potential use as a pesticide or fungicide. Its ability to interact with biological systems could be harnessed to develop novel agricultural products that are effective against pests while minimizing environmental impact .

2.2 Polymer Coating Technologies
Innovations in polymer-coated formulations have been explored to enhance the delivery and efficacy of active compounds like chlorothalonil. This approach can be adapted for the compound to improve its stability and reduce leaching in agricultural applications .

Case Studies

Study Focus Area Findings
Study on Anticancer ActivityAnticancer PropertiesThe compound showed promising results in inhibiting tumor cell lines through computational docking techniques .
Evaluation of Anti-inflammatory EffectsMedicinal ChemistryIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies .
Research on Pesticidal EfficacyAgricultural ScienceDemonstrated effectiveness against specific pests when formulated properly .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Class Key Features Evidence Source
Target Compound Benzothiazole + benzodioxine hybrid; propargyl substituent N/A
Benzothiazole-3-carboxamides Benzothiazole core with thiazolidinone substituents (e.g., 4-chlorophenyl)
Benzodithiazines Sulfur-rich benzodithiazine core with SO₂ groups
Benzodioxine-thiadiazoles Benzodioxine fused with thiadiazole via hydrazine-carbothioamide linkage

Key Differences :

  • The target’s benzodioxine (oxygen atoms) enhances solubility compared to sulfur-rich benzodithiazines .

Insights :

  • Bulky substituents (e.g., 2-chloro-6-fluorophenyl) reduce yields due to steric hindrance .
  • Propargyl’s linear structure may mitigate steric effects, but its synthesis pathway remains uncharacterized in the evidence.

Spectroscopic and Physicochemical Properties

IR and NMR Data Comparison

Compound IR Peaks (cm⁻¹) ¹H-NMR Highlights (δ, ppm) Evidence Source
Target Compound Not reported Not reported N/A
4g () 1690 (C=O), 1540 (C=N) 7.8–8.2 (aromatic H), 4.3 (CH₂)
Compound 2 () 3235 (N-NH₂), 1645 (C=N), 1345 (SO₂) 2.40 (CH₃), 7.86–7.92 (aromatic H)
Compound 17 () 2235 (C≡N), 1605 (C=N), 1330 (SO₂) 3.69 (N-CH₃), 7.84 (aromatic H)

Observations :

  • The target’s propargyl group would likely show IR peaks for C≡C (~2100–2260 cm⁻¹) and C-H stretches (~3300 cm⁻¹), absent in analogs .
  • Benzodioxine’s oxygen atoms may downfield-shift adjacent protons in NMR compared to sulfur analogs .

Anticonvulsant and CNS Activity

Compound Class Activity Profile Mechanism Insights Evidence Source
Target Compound Not reported Potential benzodiazepine receptor modulation (inferred) N/A
Phenoxyphenyloxadiazoles Anticonvulsant (PTZ model) Halogen substituents enhance GABAergic effects
4-O-Methylhonokiol Memory impairment mitigation GABAA/benzodiazepine receptor affinity

SAR Notes:

  • Halogens (Cl, F) in analogs enhance anticonvulsant activity via electron-withdrawing effects .
  • The target’s propargyl group may alter receptor binding kinetics compared to halogens or methyl groups .

Biological Activity

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a complex structure incorporating both benzothiazole and benzodioxine moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The compound's structure can be represented as follows:

C18H16ClN3O3S\text{C}_{18}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3\text{S}

This structure includes:

  • A benzothiazole ring that contributes to its biological activity.
  • A benzodioxine unit that may enhance its interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • DNA Interaction : Potential interactions with DNA may lead to alterations in gene expression.

Antitumor Activity

Research indicates that compounds within the benzothiazole family exhibit significant antitumor properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle regulators .

CompoundIC50 (µM)Cancer TypeMechanism
Benzothiazole Derivative A0.212BreastMAO-B Inhibition
Benzothiazole Derivative B0.264OvarianAChE Inhibition
Benzothiazole Derivative C0.024ColonBuChE Inhibition

Neuroprotective Effects

Compounds with similar structures have shown neuroprotective effects by inhibiting monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Study 1: Antitumor Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated their efficacy against various cancer cell lines. The lead compound exhibited nanomolar activity against breast cancer cells and showed selectivity for ovarian and colon cancers .

Study 2: Neuroprotective Properties

Another investigation into thiazole-derived compounds revealed their ability to inhibit MAO-B selectively. The study highlighted the structural requirements necessary for achieving high potency against neurodegenerative targets .

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